3-(5-(Methoxymethyl)indolin-1-yl)propanoic acid
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Overview
Description
3-(5-(Methoxymethyl)indolin-1-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methoxymethyl group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Methoxymethyl)indolin-1-yl)propanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a base such as sodium hydride.
Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be attached through a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(5-(Methoxymethyl)indolin-1-yl)propanoic acid can undergo various chemical reactions, including:
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride and sodium hydride in an aprotic solvent.
Major Products Formed
Scientific Research Applications
3-(5-(Methoxymethyl)indolin-1-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-(Methoxymethyl)indolin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]propanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-17-9-10-2-3-12-11(8-10)4-6-14(12)7-5-13(15)16/h2-3,8H,4-7,9H2,1H3,(H,15,16) |
InChI Key |
SIRDSIKLJRURQC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=C(C=C1)N(CC2)CCC(=O)O |
Origin of Product |
United States |
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